molecular formula C17H14IN5O2 B1147671 NNC13-8241 CAS No. 1027662-23-2

NNC13-8241

Cat. No.: B1147671
CAS No.: 1027662-23-2
M. Wt: 447.23
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Description

[ This section must be completed after gathering accurate scientific data. Below is an example based on a different compound to illustrate the required style and depth. ] NNC13-8241 is a specialized chemical compound for research applications. A detailed product description should comprehensively explain its main applications and specific research value. The mechanism of action, if known, should be described in professional, scientific language to provide valuable information to researchers and stimulate interest. Example based on Thioflavin T: Thioflavin T (CAS 2390-54-7) is a cationic benzothiazole dye recognized for its distinctive fluorescence properties. Its primary application lies in detecting and quantifying amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases. When Thioflavin T binds to the beta-sheet rich structures of amyloid fibrils, it exhibits a significant increase in fluorescence intensity, allowing researchers to visualize and measure the extent of protein aggregation. The reliability of this assay is directly linked to the purity of the Thioflavin T used .

Properties

CAS No.

1027662-23-2

Molecular Formula

C17H14IN5O2

Molecular Weight

447.23

Purity

>95%

Synonyms

3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine

Origin of Product

United States

Radiochemical Synthesis and Precursor Methodologies for Nnc13 8241

Synthetic Pathways for Radiolabeled NNC13-8241 (e.g., [¹²³I]this compound)

The primary method reported for the synthesis of [¹²³I]NNC 13-8241 involves the use of a trimethyltin (B158744) precursor. This approach typically utilizes radioactive iodide in the presence of an oxidizing agent. The chloramine-T method has been specifically identified as a technique employed for the preparation of [¹²³I]NNC 13-8241 from its trimethyltin precursor and radioactive iodide. researchgate.net

Studies have reported the preparation of both [¹²⁵I]- and [¹²³I]NNC 13-8241 using this method. The radiochemical yields obtained for [¹²³I]NNC 13-8241 using the chloramine-T method have been reported to be in the range of 40-50%.

Precursor Compounds and Their Chemical Modification for this compound Radiolabeling

The key precursor compound for the radioiodination of this compound is the trimethyltin derivative, specifically referred to as Trimethyltin-NNC 13-8241. researchgate.netscielo.br Another related precursor compound mentioned in the context of this compound radiolabeling is Bromo-NNC 13-8241. researchgate.netscielo.br

The chemical modification for radiolabeling involves the reaction of these precursors with a radioactive isotope of iodine, such as ¹²³I. In the case of the trimethyltin precursor, the reaction typically proceeds via an electrophilic destannylation reaction, where the trimethyltin group is replaced by the radioactive iodine atom. Oxidizing agents like chloramine-T facilitate this reaction by oxidizing the iodide to a more reactive species. nih.gov

Radiochemical Purity Assessment Techniques in this compound Research Batches

Ensuring high radiochemical purity is critical for the reliable use of radiolabeled this compound in research and imaging. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. Several analytical techniques are employed to assess the radiochemical purity of this compound research batches.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose, allowing for the separation of the radiolabeled product from potential radioactive impurities, such as unreacted radioiodide or degradation products. researchgate.net Radio-TLC (Thin-Layer Chromatography) is another method utilized in the assessment of radiochemical purity. These methods help to quantify the percentage of radioactivity associated with the intact radiolabeled this compound molecule. Studies have reported achieving radiochemical purity higher than 98% for [¹²⁵I]- and [¹²³I]NNC 13-8241.

Specific Activity Considerations for this compound in Radioligand Research

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is a crucial parameter for radioligands used in receptor imaging. High specific activity is generally desired to enable the detection of low concentrations of receptor sites without introducing excessive mass of the radioligand, which could lead to pharmacological effects or saturation of binding sites.

Research on [¹²³I]NNC 13-8241 has aimed for high specific activity. Studies have reported achieving specific radioactivity values greater than 180 GBq/µmol and greater than 2500 Ci/mmol for [¹²³I]NNC 13-8241.

Reported Specific Activity Values for [¹²³I]NNC 13-8241:

StudySpecific ActivityUnits
> 180GBq/µmol
> 2500Ci/mmol

Note: Conversion factor: 1 Ci = 37 GBq

Automation and Production Methodologies for Research-Grade this compound

The production of research-grade radiopharmaceuticals like [¹²³I]NNC 13-8241 often benefits from automated synthesis modules. Automated radiosynthesis involves using specialized equipment and software to perform the chemical reactions and purification steps, offering advantages such as increased reproducibility, reduced radiation exposure to personnel, and potentially higher yields and purity.

While specific details regarding the fully automated production methodology exclusively for this compound are not extensively detailed in the provided search results, the general principles of automated radiosynthesis are applicable. These systems typically involve the controlled handling of radioactive isotopes and precursors, reaction vessel management, and integrated purification steps like HPLC. Suppliers of this compound precursors may follow Good Manufacturing Practice (GMP) guidelines, ensuring a validated manufacturing process for research-grade materials. The development of automated methods is a significant trend in radiopharmaceutical production to meet the demand for research and clinical applications.

Pharmacological Characterization of Nnc13 8241 at Central Benzodiazepine Receptors

Receptor Binding Kinetics and Affinity Studies of NNC13-8241 in Research Models

Studies in research models, particularly rats, have indicated that this compound binds to benzodiazepine (B76468) receptors with high affinity and exhibits a low degree of non-specific binding. nih.gov The bromo-analogue of this compound, known as NNC 13-8199, has also been shown to bind selectively and with subnanomolar affinity to benzodiazepine receptors. meduniwien.ac.atnih.gov

Ligand Selectivity Profiles of this compound for GABAA Receptor Subtypes in Preclinical Models

GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., alpha, beta, gamma, delta), and the specific subunit composition determines the receptor subtype, influencing its pharmacological properties. nih.govucl.ac.uk The benzodiazepine binding site is typically located at the interface between an alpha and a gamma subunit. nih.gov Different benzodiazepine site ligands can exhibit selectivity for GABAA receptor subtypes containing different alpha subunits (e.g., α1, α2, α3, α5). ucl.ac.uknih.govki.sebiorxiv.org This subtype selectivity is important as different subtypes are associated with distinct physiological functions. nih.govucl.ac.uk

While this compound is known to bind to the benzodiazepine site on GABAA receptors, detailed research findings specifically outlining its selectivity profile across a comprehensive panel of recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were not found in the provided search results. Studies on other benzodiazepine site ligands have demonstrated differential binding affinities and functional effects depending on the alpha subunit composition. ucl.ac.ukbiorxiv.org For example, some compounds with high affinity for the benzodiazepine binding site have shown preference for α3β3γ2 receptors in certain studies. iaea.org The precise subtype selectivity of this compound would require dedicated binding and functional studies using recombinant receptors with defined subunit compositions.

Allosteric Modulation of GABAA Receptors by this compound: Mechanistic Insights

Benzodiazepine site ligands, including this compound, exert their effects by acting as allosteric modulators of GABAA receptors. nih.govnih.gov Allosteric modulators bind to a site distinct from the orthosteric binding site for the primary neurotransmitter, GABA, and modify the receptor's response to GABA. nih.gov Benzodiazepines are generally classified as positive allosteric modulators (PAMs), meaning they enhance the effects of GABA. nih.govnih.gov This enhancement typically involves increasing the frequency of chloride channel opening events mediated by GABA. nih.gov

This compound has been characterized as a partial benzodiazepine agonist. nih.gov Partial agonists at the benzodiazepine site are expected to produce a submaximal enhancement of GABAergic currents compared to full agonists. nih.gov While the general mechanism of positive allosteric modulation by benzodiazepines is well-established, specific detailed mechanistic insights into how this compound, as a partial agonist, interacts with the receptor complex at a molecular level to produce its modulatory effect were not available in the search results. Such insights often involve detailed structural studies, site-directed mutagenesis, and advanced electrophysiological analyses.

Competitive Binding Assays of this compound with Reference Ligands in Research Settings

Competitive binding assays are a fundamental technique used to determine the binding affinity of a compound by assessing its ability to displace a known radiolabeled ligand from its receptor binding site. utu.firesearchgate.net In these assays, increasing concentrations of the unlabeled test compound (this compound) are incubated with a fixed concentration of a radiolabeled ligand that binds to the same receptor site (e.g., a radiolabeled benzodiazepine) and a preparation containing the receptor (e.g., brain membranes or cells). utu.firesearchgate.net The concentration of the test compound required to inhibit 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can then be converted to a Ki value representing the inhibition constant or affinity. utu.fi

Research on this compound has utilized in vitro binding studies in rats with [125I]NNC 13-8241 to demonstrate high uptake in brain regions known to have a high density of benzodiazepine receptors. researchgate.netnih.govnih.govnih.gov Displacement studies using reference ligands such as flumazenil (B1672878), a known benzodiazepine antagonist, have been employed to confirm the specificity of this compound binding. researchgate.netnih.govnih.gov However, specific quantitative data in the form of IC50 or Ki values for this compound obtained from competitive binding assays using various reference ligands were not found in the provided search results. Such data are typically presented in tables showing the affinity of the test compound and reference compounds for the receptor preparation.

In Vitro and Ex Vivo Brain Tissue Receptor Mapping with Nnc13 8241

Autoradiographic Techniques for NNC13-8241 Receptor Distribution Mapping in Animal Brain Slices

Autoradiography is a technique used to visualize the distribution of radiolabeled ligands in tissue sections. [¹²⁵I]NNC 13-8241 has been utilized in autoradiographic studies to map the distribution of benzodiazepine (B76468) receptors in animal brain slices, such as those from rats nih.govki.se. These studies have demonstrated a high uptake of radioactivity in brain regions known to possess a high density of benzodiazepine receptors, including the occipital and frontal cortex nih.gov. Autoradiography allows for the visualization of receptor binding sites with high spatial resolution, providing detailed maps of receptor distribution within different brain structures fz-juelich.de.

Quantitative In Vitro Receptor Binding Assays Using this compound

Quantitative in vitro receptor binding assays are fundamental techniques used to determine the affinity and density of receptors in tissue homogenates or membrane preparations nih.govhormonebalance.org. Using radiolabeled this compound, such as [¹²⁵I]NNC 13-8241, these assays can quantify the binding to benzodiazepine receptors nih.govki.se. These studies involve incubating brain tissue preparations with varying concentrations of the radioligand to determine the total and non-specific binding, allowing for the calculation of binding parameters like the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) nih.gov. In vitro binding studies in rats using [¹²⁵I]NNC 13-8241 have shown that it binds to BZ receptors with high affinity and exhibits a low degree of non-specific binding ki.se.

Displacement Studies of this compound Binding with Pharmacological Agents in Tissue Samples

Displacement studies are crucial for characterizing the specificity of radioligand binding and determining the affinity of unlabeled compounds for the same receptor site nih.gov. In these studies, the binding of a fixed concentration of radiolabeled this compound to brain tissue is measured in the presence of increasing concentrations of competing pharmacological agents, such as known benzodiazepine receptor ligands nih.gov. Displacement experiments with agents like flumazenil (B1672878), a known benzodiazepine receptor antagonist, have shown a reduction in this compound binding in brain regions with high receptor density, confirming the specificity of this compound binding to benzodiazepine receptors nih.govnih.gov. These studies help to understand the interaction of this compound with the benzodiazepine binding site and to characterize the binding profile of the receptor.

Subcellular Localization of this compound Binding Sites in Research Preparations

Investigating the subcellular localization of receptor binding sites provides insights into the precise cellular compartments where the receptors are located nih.govescholarship.orgmdpi.comnih.gov. While the provided search results primarily focus on the macroscopic distribution of this compound binding in brain regions and the characteristics of its binding to benzodiazepine receptors, the general principle of subcellular localization studies involves techniques that can separate cellular components, such as differential centrifugation, followed by binding assays on the isolated fractions nih.gov. Although specific data on the subcellular localization of this compound binding sites were not extensively detailed in the search results, benzodiazepine receptors are known to be components of the GABAA receptor complex, which is primarily located on neuronal cell membranes fz-juelich.de. Further research employing techniques like subcellular fractionation and binding assays on the resulting fractions would be necessary to precisely determine the subcellular localization of this compound binding sites within neurons or other brain cells.

Preclinical in Vivo Neuroimaging Applications of 123i Nnc13 8241

Animal Model Selection for [123I]NNC13-8241 SPECT Imaging Studies (e.g., Rodents, Non-Human Primates)

Preclinical SPECT imaging studies utilizing [123I]this compound have been conducted in various animal models, including rodents (such as rats) and non-human primates (specifically Cynomolgus monkeys). These models are selected to investigate the radioligand's behavior and benzodiazepine (B76468) receptor characteristics in systems relevant to human neuroscience research. Rodents, particularly rats, have been used for in vitro and in vivo binding studies to demonstrate high uptake of radioactivity in brain regions known to possess a high density of benzodiazepine receptors, such as the occipital and frontal cortex nih.gov. Non-human primates, like the Cynomolgus monkey, are valuable models due to their closer physiological and neurological similarities to humans, allowing for a more translational assessment of radioligand properties and receptor binding in the primate brain nih.gov. Preclinical SPECT systems are designed to accommodate small laboratory animals, ranging from mice to larger rabbits, offering sufficient field of view and resolution for imaging different animal models mediso.comwikipedia.org.

In Vivo Receptor Occupancy Studies of this compound in Preclinical Models

In vivo receptor occupancy studies are crucial for evaluating the interaction of a compound with its target receptor in a living system. With [123I]this compound, such studies in preclinical models, particularly non-human primates, have demonstrated the ability to assess benzodiazepine receptor occupancy. Studies involving displacement with a known benzodiazepine receptor ligand, such as flumazenil (B1672878), have shown a reduction in radioactivity in brain regions with high benzodiazepine receptor density, like the occipital and frontal cortex, to levels comparable to a reference region (e.g., pons) nih.gov. This displacement indicates specific binding of [123I]this compound to benzodiazepine receptors and allows for the assessment of receptor occupancy by competing ligands. While the provided search results specifically mention displacement studies with flumazenil using [123I]this compound in monkeys nih.gov, other research in non-human primates using different radioligands has shown dose-dependent receptor occupancy, highlighting the general principle and methodology applied in preclinical settings to quantify the extent to which a compound occupies its target receptors nih.govfrontiersin.org.

Regional Brain Distribution and Pharmacokinetics of [123I]this compound in Animal Studies

The regional brain distribution and pharmacokinetics of [123I]this compound have been investigated in animal studies to understand its uptake, distribution, metabolism, and clearance. Studies in rats have shown high in vivo uptake of radioactivity in brain regions with high benzodiazepine receptor density, including the occipital and frontal cortex nih.gov. Similarly, SPECT examination in Cynomolgus monkeys demonstrated high uptake in the occipital and frontal cortex nih.gov. The distribution pattern aligns with the known distribution of benzodiazepine receptors in the brain. Pharmacokinetic evaluation in monkeys revealed that a significant percentage of the radioactivity in plasma represented the unchanged radioligand several hours after injection, suggesting that this compound exhibits metabolic stability in the primate system compared to some other radioligands for imaging BZ-receptors nih.gov. This metabolic stability is an important pharmacokinetic characteristic for a successful imaging agent.

Below is a table summarizing observed regional brain distribution in preclinical studies:

Animal ModelBrain RegionObserved UptakeCitation
RatOccipital CortexHigh nih.gov
RatFrontal CortexHigh nih.gov
Cynomolgus MonkeyOccipital CortexHigh nih.gov
Cynomolgus MonkeyFrontal CortexHigh nih.gov

Methodological Validation of In Vivo Imaging Paradigms Using this compound

Methodological validation of in vivo imaging paradigms using this compound involves ensuring the reliability, accuracy, and specificity of the SPECT measurements. This includes validating the radiochemical purity and specific activity of [123I]this compound nih.gov. In vivo validation can involve demonstrating specific binding through displacement or blocking studies with known ligands, as shown with flumazenil in monkeys nih.gov. Comparison of in vivo findings with in vitro binding studies can also contribute to validation nih.gov. Furthermore, assessing the metabolic stability of the radioligand in plasma is crucial to ensure that the detected radioactivity in the brain primarily represents the parent compound binding to the target receptors nih.gov. The use of appropriate animal models that exhibit relevant receptor distribution and pharmacokinetics is also a key aspect of methodological validation in preclinical imaging nih.govwikipedia.org. The sensitivity and resolution of preclinical SPECT systems are continuously being advanced to improve the accuracy of these studies in small animals mediso.comwikipedia.org.

Investigations into Neurobiological Mechanisms in Animal Models Utilizing Nnc13 8241

Assessment of Benzodiazepine (B76468) Receptor Alterations in Animal Models of Anxiety Disorders Using NNC13-8241

Anxiety disorders are associated with alterations in benzodiazepine receptor binding and distribution in specific brain regions. nih.govpsychiatrist.com Animal models of anxiety, such as those using rats, have been instrumental in studying the effects of benzodiazepine receptor ligands. nih.govscielo.br These studies often utilize behavioral tests like the elevated plus-maze to assess anxiolytic or anxiogenic effects. nih.govscielo.br

Research employing this compound, an ¹²³I-labelled specific benzodiazepine receptor radioligand, has provided insights into these alterations. While some studies using this compound have focused on human subjects with generalized anxiety disorder (GAD), showing decreased benzodiazepine receptor binding in the left temporal pole, the methodology highlights the utility of this radioligand for assessing receptor status. nih.govpsychiatrist.com Although the provided search results primarily detail human studies with this compound in the context of anxiety, the principle of using such a radioligand to quantify and map benzodiazepine receptors is directly applicable to animal models for investigating disease- or treatment-induced changes. nih.gov Animal models of anxiety often exhibit changes in benzodiazepine-sensitive GABAA receptor binding, particularly in brain regions linked to aggression and anxiety. researchgate.net

Advanced Computational and Analytical Methodologies in Nnc13 8241 Imaging Research

Voxel-Based Analysis and Statistical Parametric Mapping in Animal NNC13-8241 SPECT Data

Voxel-based analysis (VBA) and Statistical Parametric Mapping (SPM) are powerful statistical approaches used to identify regional differences in this compound binding in animal SPECT studies without the need for predefined regions of interest. VBA involves a voxel-wise comparison of smoothed and normalized images, allowing for the detection of subtle, spatially localized changes in radioligand binding. nih.govfrontiersin.org This technique has been applied to assess benzodiazepine (B76468) receptor distribution in the brain using ¹²³I NNC 13-8241, comparing images from patients with mild traumatic brain injury to a mean brain template from healthy volunteers. nih.gov This methodological work suggested the utility of a reference-based template and a three-dimensional brain model for regional analysis and quantification. nih.gov SPM extends VBA by creating statistical parametric maps that highlight areas where the observed differences are statistically significant. These methods are less biased than region-of-interest based analysis but often require a larger dataset of healthy subjects for comparison. frontiersin.org

Kinetic Modeling for Receptor Quantification with this compound in Preclinical In Vivo Studies

Kinetic modeling is a quantitative analytical technique used in nuclear medicine imaging to estimate parameters related to radioligand binding kinetics, providing insights into receptor density and affinity in vivo. turkupetcentre.netnih.gov While specific details of kinetic modeling applied directly to this compound in preclinical studies were not extensively detailed in the search results, the principles of kinetic modeling in preclinical PET and SPECT imaging are well-established. turkupetcentre.netnih.govnih.gov Kinetic models analyze the uptake and clearance of the radiotracer in tissue over time, often requiring arterial blood sampling to obtain the input function. nih.gov Various compartmental models can be employed, and the choice of model depends on the radioligand's properties and the biological system being studied. turkupetcentre.netnih.gov These models allow for the estimation of parameters such as binding potential (BP), which is related to the product of receptor density and affinity, providing a quantitative measure of receptor availability. turkupetcentre.net

Fractal Analysis for this compound Receptor Heterogeneity Characterization

Fractal analysis is a mathematical tool that can be used to characterize the spatial complexity and heterogeneity of patterns in images. In the context of this compound imaging, fractal analysis can provide a quantitative measure of the spatial distribution and heterogeneity of benzodiazepine receptors in the brain. Studies using fractal analysis of SPECT images with ¹²³I-labelled NNC 13-8241 have investigated benzodiazepine receptor binding in conditions like generalized anxiety disorder (GAD). nih.govresearchgate.netnih.gov Research has shown that the fractal dimension of benzodiazepine receptor binding can differ between healthy controls and patients with GAD, suggesting altered receptor distribution heterogeneity in the diseased state. nih.gov For example, in one study, the fractal dimension of left hemispheric benzodiazepine receptor binding in patients with GAD was significantly higher compared to controls (1.28 ± 0.09 vs. 1.17 ± 0.07), while the intercept was decreased, indicating a more homogeneous receptor density distribution in patients with GAD. nih.gov This suggests that high regional heterogeneity of receptor density may be important for maintaining adaptation ability. nih.gov

Development of Automated Template-Based Quantification Methods for this compound Imaging

Automated methods are highly desirable for the efficient and standardized analysis of large datasets in nuclear medicine imaging, including SPECT with this compound. The development of automated template-based quantification methods aims to streamline the process of quantifying radioligand binding in specific brain regions. This approach typically involves the use of a pre-defined anatomical template or atlas that is registered to individual patient or animal scans. ugent.benih.gov Once registered, the template is used to automatically define regions of interest (ROIs) within the individual scans, and the radioligand uptake or binding within these ROIs is quantified. Research has explored the potential of automated template-based quantification of benzodiazepine receptors in brain SPECT with ¹²³I NNC 13-8241 to assess neuronal damage, such as in traumatic brain injury. nih.govdntb.gov.ua This methodology, utilizing a mean brain template from healthy volunteers, allowed for the comparison of benzodiazepine receptor distribution in patients and controls using both predefined anatomical regions and a voxel-by-voxel technique. nih.gov The findings suggested that this reference-based template approach could be valuable for regional analysis and quantification. nih.gov

Comparative Analysis of Nnc13 8241 with Other Benzodiazepine Receptor Radioligands

Comparative In Vitro Binding Affinities and Selectivities of NNC13-8241

In vitro binding studies are fundamental in characterizing the interaction of a radioligand with its target receptor, providing crucial data on affinity and selectivity. This compound, labeled with iodine-125 (B85253) ([125I]NNC 13-8241), has been utilized in such studies to assess its binding to benzodiazepine (B76468) receptors. Research involving [125I]NNC 13-8241 in rats demonstrated high uptake of radioactivity in brain regions known to possess a high density of benzodiazepine receptors, including the occipital and frontal cortex. nih.gov

The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABAA receptor. guidetopharmacology.org The specific combination of α and γ subunits (among others) determines the pharmacological properties and subtype selectivity of ligands binding to this site. wikipedia.orgplos.org While the provided search results highlight the binding of this compound to BZ receptor sites scielo.br and its high uptake in BZ receptor-rich areas nih.gov, detailed comparative in vitro binding affinity (Ki) data across different GABAA receptor subtypes for this compound alongside a broad panel of other benzodiazepine receptor radioligands are not explicitly available in the provided snippets. However, the demonstration of specific binding in regions with high BZ receptor density in vitro nih.gov is a key indicator of its affinity for these sites. The concept of subtype selectivity is crucial in the development of benzodiazepine site ligands, as different subtypes (e.g., those containing α1, α2, α3, or α5 subunits) are associated with distinct pharmacological effects. wikipedia.orgnih.gov Future comparative studies detailing the Ki values of this compound for various recombinant GABAA receptor subtypes would provide a more comprehensive understanding of its selectivity profile relative to other radioligands like [123I]iomazenil, which is also used for GABA/benzodiazepine receptor imaging. tandfonline.com

Head-to-Head In Vivo Imaging Performance of this compound in Preclinical Models

The in vivo performance of a radioligand in preclinical animal models is critical for evaluating its potential for clinical imaging. Studies utilizing [123I]NNC 13-8241 have been conducted in preclinical models, including rats and Cynomolgus monkeys. nih.govscielo.br These experiments aimed to assess the radioligand's binding characteristics and kinetics in a living system.

In vivo studies in rats and monkeys using [125I]NNC 13-8241 and SPECT imaging with [123I]NNC 13-8241 demonstrated significant uptake of radioactivity in brain regions known to have a high density of benzodiazepine receptors, consistent with the in vitro findings. nih.gov Displacement studies with flumazenil (B1672878), a known benzodiazepine receptor antagonist, showed a reduction in radioactivity in these brain regions, confirming the specificity of this compound binding to benzodiazepine receptors. nih.gov

Furthermore, studies in Cynomolgus monkeys indicated favorable kinetics for [123I]NNC 13-8241, with a high percentage of unchanged radioligand remaining in plasma several hours after injection. nih.gov This suggests a low degree of metabolism, which is an important characteristic for a radioligand as it allows for sustained availability for receptor binding and reduces the presence of potentially confounding radioactive metabolites in the brain. nih.gov

While direct head-to-head imaging comparisons of this compound with other benzodiazepine receptor radioligands in the same preclinical imaging study are not detailed in the provided search results, the reported performance of this compound in rats and monkeys, including its specific binding and metabolic stability, provides valuable data for comparison with the known characteristics of other radioligands used in preclinical settings. For instance, [123I]iomazenil is another commonly used radioligand for SPECT imaging of benzodiazepine receptors. tandfonline.com Comparative assessments would typically involve evaluating aspects such as initial brain uptake, rate of clearance from non-target tissue, target-to-background ratios, and the presence and kinetics of radioactive metabolites. The favorable metabolic stability reported for this compound in primates nih.gov suggests a potential advantage in this regard compared to radioligands that undergo rapid metabolism.

Advantages and Limitations of this compound for Specific Research Questions

This compound, particularly in its iodine-123 labeled form for SPECT imaging, offers certain advantages and has limitations that influence its suitability for specific research questions related to the benzodiazepine receptor system.

One notable advantage highlighted in the research is the metabolic stability of this compound, particularly in primates. nih.gov A low degree of metabolism means that the injected radioactivity in the brain is more likely to represent the parent radioligand bound to the target receptor, rather than radioactive metabolites that may have different binding characteristics or non-specific uptake. This can simplify quantitative analysis of imaging data and improve the accuracy of receptor quantification.

The successful use of [(123)I]NNC 13-8241 in human SPECT studies to investigate benzodiazepine receptor binding in conditions like generalized anxiety disorder nih.govpsychiatrist.com demonstrates its applicability in clinical research settings. Its ability to detect differences in receptor binding between patient populations and healthy controls suggests its utility in exploring the role of the benzodiazepine receptor system in neuropsychiatric disorders. nih.govpsychiatrist.com

However, a significant limitation of using [123I]NNC 13-8241 is inherent to the SPECT imaging modality itself. SPECT generally offers lower spatial and temporal resolution compared to PET. tandfonline.com While [123I]NNC 13-8241 is listed as an available radioligand for SPECT imaging of GABA/benzodiazepine receptors tandfonline.com, the development of PET radioligands labeled with isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) is often preferred due to the superior imaging characteristics of PET. tandfonline.com The shorter half-lives of some PET isotopes, like carbon-11, also allow for repeat scans within a reasonable timeframe.

Therefore, while this compound's metabolic stability and proven application in human SPECT studies are advantages for certain research questions, particularly those addressable with SPECT's capabilities, its limitations in terms of imaging resolution compared to PET may make other radioligands or modalities more suitable for studies requiring higher spatial or temporal detail.

Development of Novel Benzodiazepine Receptor Radioligands: Lessons from this compound Research

Research into radioligands like this compound has provided valuable lessons that inform the ongoing development of novel compounds for imaging benzodiazepine receptors. The experience with this compound underscores several key considerations in the design and evaluation of new radioligands.

The importance of metabolic stability, as observed with this compound in primates nih.gov, is a crucial factor. Radioligands that are resistant to rapid metabolism in vivo are generally preferred because they provide a more stable signal for receptor binding and minimize the confounding effects of radioactive metabolites. This highlights the need for careful consideration of the metabolic pathways of candidate compounds during the early stages of radioligand design.

The demonstration of specific binding to benzodiazepine receptor sites and favorable kinetics in preclinical models, as shown with this compound nih.govscielo.br, are essential criteria for advancing a radioligand towards human studies. Future radioligand development efforts continue to focus on identifying compounds with high affinity and specificity for the target receptor, coupled with appropriate pharmacokinetic properties for the imaging modality being used.

Furthermore, the increasing understanding of GABAA receptor subtypes and their distinct functional roles wikipedia.orgnih.govnih.gov presents an opportunity for developing radioligands with subtype selectivity. While the provided information on this compound does not extensively detail its subtype selectivity, the broader field of benzodiazepine receptor research is moving towards developing ligands that can selectively target specific receptor subtypes. nih.govnih.govnih.gov Lessons from the binding profiles and in vivo behavior of compounds like this compound contribute to the knowledge base used to design novel radioligands with tailored selectivity profiles, potentially allowing for the imaging of specific GABAA receptor subtypes involved in different physiological or pathological processes. nih.govnih.gov

Q & A

Q. How to handle incomplete datasets in meta-analyses of this compound’s therapeutic potential?

  • Approach : Perform sensitivity analyses to assess the impact of missing data. Use multiple imputation techniques validated against complete-case analyses .

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